(2-Chloro-5-methylpyridin-4-yl)methanol

Übersicht

Beschreibung

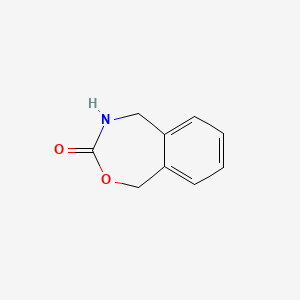

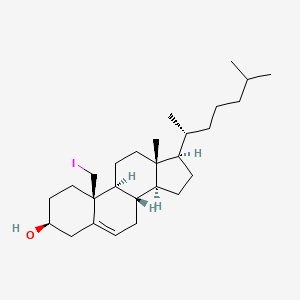

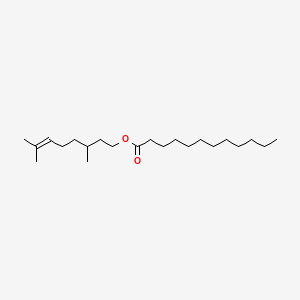

(2-Chloro-5-methylpyridin-4-yl)methanol , also known by its systematic name 2-chloro-5-methylpyridin-4-ylmethanol , is a chemical compound with the molecular formula C₇H₈ClNO . It falls within the category of halogenated heterocycles. The compound’s empirical weight is 157.60 g/mol .

Molecular Structure Analysis

The molecular structure of (2-Chloro-5-methylpyridin-4-yl)methanol consists of a pyridine ring with a chlorine atom at position 2 and a hydroxymethyl group (CH₂OH) at position 4. The compound’s SMILES notation is: Cc1cnc(Cl)c(CO)c1 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure Analysis

- Synthesis and Characterization : Research has shown that reactions involving (2-chloro-5-methylpyridin-4-yl)methanol lead to the formation of novel compounds. For instance, a reaction between (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde at 130 °C without catalyst or solvent yielded a new compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol. This compound was characterized using various spectroscopic methods, demonstrating its symmetrical structure with intramolecular hydrogen bonds, which contribute to the stabilization of its crystal structure (Percino et al., 2005).

Chemical Reactions and Products

- Reactivity with Other Chemicals : Studies on the reactivity of related pyridine compounds with various chemicals have been conducted. For instance, the reaction of pyridine with CsSO4F in different solvents produces a mix of products, including 2-fluoropyridine and 2-chloro or 2-alkoxypyridine. The product distribution varies significantly depending on the solvent used, indicating the compound's diverse reactivity profile (Stavber & Zupan, 1990).

Crystallography and Molecular Structure

- Crystallographic Studies : The crystal structure of related compounds has been explored. For example, the Schiff base compound 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol was synthesized and characterized by single-crystal X-ray diffraction. This study provided insights into the molecular and crystalline structures, such as the planar arrangement of benzene and pyridine rings (Wang et al., 2008).

Application in Insecticides

- Insecticidal Activity : Some derivatives of 2-chloropyridine have been synthesized and tested for their insecticidal properties. For example, the synthesis of 1,3,4-oxadiazoles starting from 2-chloro-5-chloromethylpyridine demonstrated potential applications in creating effective insecticides (Holla et al., 2004).

Exploration in Solution Chemistry

- Solution Behavior : The behavior of similar pyridine compounds in solutions has been studied. For instance, research on the densities and viscosities of mixtures involving 4-methylpyridine and various alcohols like methanol and ethanol at different temperatures provides valuable information on the association behavior of these mixtures (Haraschta et al., 1999).

Co-crystallization Studies

- Formation of Co-crystals : Research involving the condensation of pyridine derivatives has led to the formation of co-crystals with interesting properties. A study involving the condensation of 2-pyridinecarboxaldehyde and (6-methylpyridin-2-yl)methanol resulted in a crystal containing two molecular components, providing insights into the process of co-crystallization (Percino et al., 2007).

Molecular Interaction and Coordination Compounds

- Complex Formation and Interaction : The formation of complexesand interactions of similar pyridine compounds with other elements has been a subject of interest. For example, the study of tetra(4-methylpyridine)copper(II) diperchlorate revealed insights into the molecular interactions and structure of such coordination compounds. The research highlighted the chelating ability and potential chemical and biological activities of heterocyclic compounds and complexes with metal ions (Zhang, Chen, & Kuang, 2006).

Supramolecular Chemistry

- Supramolecular Assemblies : Studies in supramolecular chemistry involving related pyridine compounds have been conducted. For instance, the investigation into the hydrogen-bonded supramolecular architectures in copper(II) halides with N-(methylpyridin-2-yl)-amidino-O-alkylurea showcased the role of hydrogen bonding in forming complex structures and networks, highlighting the versatility of these compounds in supramolecular chemistry (Suksangpanya et al., 2004).

Sensor Development

- Sensor Technology : Research has also focused on the development of sensors using pyridine derivatives. For example, a study on a novel and simple luminescent methanol sensor based on the synthesis of a platinum terpyridine complex demonstrates the potential of these compounds in developing selective and efficient sensors for specific applications, like detecting methanol vapors (Du, 2010).

Catalytic Applications

- Catalysis : The catalytic properties of pyridine derivatives have been explored in various chemical reactions. For instance, the catalytic activity of carbonylrhodium complexes with pyridine ligands towards the carbonylation of methanol highlights the potential use of these compounds in facilitating important chemical transformations (Kumari et al., 2002).

Eigenschaften

IUPAC Name |

(2-chloro-5-methylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPUTNJKZUHATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626310 | |

| Record name | (2-Chloro-5-methylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-5-methylpyridin-4-yl)methanol | |

CAS RN |

479612-36-7 | |

| Record name | (2-Chloro-5-methylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-9h-pyrido[3,4-b]indol-8-amine](/img/structure/B1628993.png)

![Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1628997.png)

![1-(Benzo[b]thiophen-2-yl)-2-methylpropan-1-ol](/img/structure/B1629001.png)